4,8-Dimethylnona-3,7-dienoic acid is an organic compound classified as a monounsaturated fatty acid. It is characterized by its unique structure, which includes two double bonds and two methyl groups located at the 4th and 8th positions of the nonane chain. This compound, also known as (E)-4,8-dimethyl-1,3,7-nonatriene, is significant in various scientific fields, including chemistry, biology, and medicine.
The compound can be derived from natural sources or synthesized through various chemical processes. It is typically obtained from terpenoid precursors or through synthetic methods involving oxidation and reduction reactions.
4,8-Dimethylnona-3,7-dienoic acid belongs to the class of organic compounds known as acyclic monoterpenoids. These compounds are characterized by their open-chain structure and are often involved in biological processes and industrial applications.
The synthesis of 4,8-dimethylnona-3,7-dienoic acid can be achieved through several methods:
The synthesis often involves multiple stages:
The molecular formula for 4,8-dimethylnona-3,7-dienoic acid is . The structure features:
InChI=1S/C11H18O2/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3
LUKZREJJLWEWQM-UHFFFAOYSA-N
.4,8-Dimethylnona-3,7-dienoic acid participates in several chemical reactions:
The major products from these reactions include:
The mechanism of action for 4,8-dimethylnona-3,7-dienoic acid primarily involves its role in biological systems:
Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are commonly employed to characterize this compound's purity and structure .
4,8-Dimethylnona-3,7-dienoic acid has several applications across various scientific disciplines:
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.:
CAS No.:
CAS No.: 573-83-1